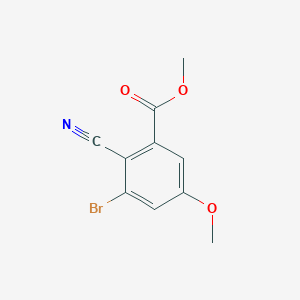

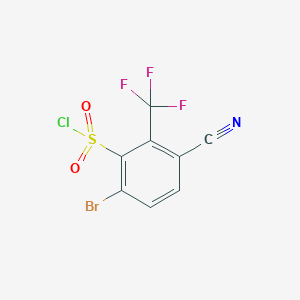

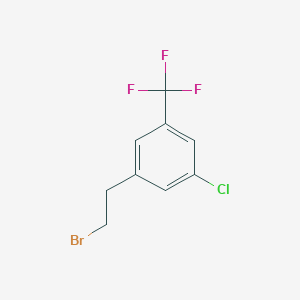

![molecular formula C8H11FN2O B1416037 [(3-Fluoro-2-methoxyphenyl)methyl]hydrazine CAS No. 2228683-31-4](/img/structure/B1416037.png)

[(3-Fluoro-2-methoxyphenyl)methyl]hydrazine

Übersicht

Beschreibung

[(3-Fluoro-2-methoxyphenyl)methyl]hydrazine, also known as FMH, is a hydrazine derivative that has been gaining popularity in the scientific community due to its unique properties and potential applications. FMH has been studied for its potential use as a synthetic reagent for organic synthesis, as a pharmaceutical agent, and for its potential as a bioactive molecule.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Applications

[(3-Fluoro-2-methoxyphenyl)methyl]hydrazine and its derivatives are primarily utilized in the synthesis of complex organic compounds. These compounds have been used to develop various herbicides, exhibiting the chemical's versatility in synthesis and reactivity.

- Herbicide Synthesis : A compound closely related to [(3-Fluoro-2-methoxyphenyl)methyl]hydrazine, namely 3-(4-Chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole, was synthesized as an intermediate for herbicides. The synthesis process involved multiple steps, starting from 4-chloro-2-fluoroanisole, and resulted in a total yield of 63.5%. This synthesis route emphasizes the compound's role in the creation of agriculturally significant chemicals (Zhou Yu, 2002).

Biological and Environmental Sensing

The derivatives of [(3-Fluoro-2-methoxyphenyl)methyl]hydrazine have been explored for their potential in biological and environmental monitoring, particularly in the detection and imaging of hydrazine, a compound known for its industrial importance and environmental toxicity.

Fluorescent Probing for Hydrazine : A novel fluorescent probe based on ortho-methoxy-methyl-ether (o-OMOM) incorporated electron donor-acceptor type naphthaldehyde was developed for tracing hydrazine in various environments. This probe demonstrated fast and intuitive fluorescence transformation, high selectivity, and sensitivity. It overcame many drawbacks of current probes and showed potential in practical applications like real-time spray-based sensing, soil analysis, and two-photon tissue imaging (Yuna Jung et al., 2019).

Detection of Hydrazine in Biological and Water Samples : Another study presented a ratiometric fluorescent probe designed to detect hydrazine. The probe was synthesized using dicyanoisophorone as the fluorescent group and showed remarkable properties such as low cytotoxicity, substantial cell permeability, and a large Stokes shift. It proved to be suitable for quantitative determination in environmental water systems and for fluorescence imaging of exogenous N2H4 in biological samples like HeLa cells and zebrafish (Meiqing Zhu et al., 2019).

Eigenschaften

IUPAC Name |

(3-fluoro-2-methoxyphenyl)methylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11FN2O/c1-12-8-6(5-11-10)3-2-4-7(8)9/h2-4,11H,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVTKBDUDMOJEPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1F)CNN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(3-Fluoro-2-methoxyphenyl)methyl]hydrazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

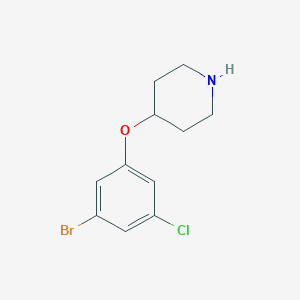

![1-[(6-Fluoropyridin-3-yl)methyl]azepane](/img/structure/B1415966.png)

![[(3-Bromo-5-nitrophenyl)methyl]hydrazine](/img/structure/B1415969.png)

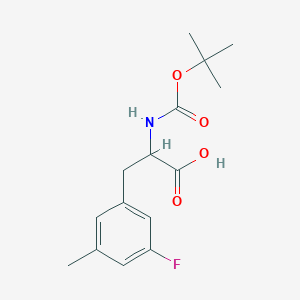

![4-(4-Formyl-3-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1415974.png)